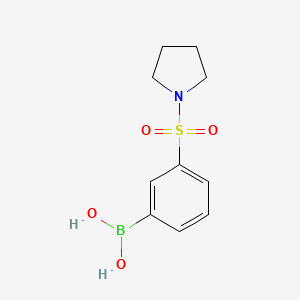

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRUXZHMXFQVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657434 | |

| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-61-2 | |

| Record name | B-[3-(1-Pyrrolidinylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, the rationale behind procedural choices, and methods for validation, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Arylsulfonyl Boronic Acids

This compound belongs to a class of bifunctional organic compounds that are increasingly important in pharmaceutical research. The molecule incorporates two key functionalities: an arylsulfonamide and a boronic acid.

-

The Arylsulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a privileged scaffold in drug design. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a common feature in many biologically active compounds, often contributing to improved solubility and target engagement.[2]

-

The Boronic Acid Group: Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the efficient formation of carbon-carbon bonds, a cornerstone of complex molecule construction. Beyond their synthetic utility, boronic acids themselves can act as "serine traps," forming reversible covalent bonds with the active site serine residues of enzymes, making them potent inhibitors.[3][5]

The combination of these two moieties in this compound creates a versatile building block for constructing complex molecular architectures with significant potential for biological activity.[]

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached through a two-step sequence starting from a commercially available precursor. The most direct strategy involves the formation of the sulfonamide bond followed by the introduction or modification of the boronic acid moiety. A plausible and efficient retrosynthetic pathway is outlined below.

Caption: Retrosynthetic analysis of the target compound.

This approach leverages the nucleophilic character of the aniline nitrogen in 3-aminophenylboronic acid and the electrophilic nature of the sulfur atom in pyrrolidine-1-sulfonyl chloride. The primary challenge in this synthesis is to perform the sulfonylation reaction without degrading the boronic acid group, which can be sensitive to certain reaction conditions.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and characterization steps.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| 3-Aminophenylboronic acid | 30418-59-8 | 136.94 | ≥97% | Sigma-Aldrich, etc.[7] |

| Pyrrolidine | 123-75-1 | 71.12 | ≥99% | Commercially Available |

| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | ≥97% | Commercially Available |

| Pyridine | 110-86-1 | 79.10 | Anhydrous, ≥99.8% | Commercially Available |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Commercially Available |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Commercially Available |

Synthesis of Pyrrolidine-1-sulfonyl chloride (Intermediate)

The synthesis of aryl sulfonamides is most commonly achieved through the reaction of an amine with a sulfonyl chloride.[8] While various methods exist for preparing sulfonyl chlorides, a standard approach involves the reaction of a corresponding amine with sulfuryl chloride. However, for a secondary amine like pyrrolidine, a more direct approach is often feasible. For the purpose of this guide, we will assume the preparation from a suitable precursor if not commercially available. A general method for the synthesis of sulfonyl chlorides from sulfonic acids or via chlorosulfonylation of aromatic compounds can be found in the literature.[1][9]

Synthesis of this compound

This procedure details the coupling of 3-aminophenylboronic acid with pyrrolidine-1-sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[10]

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure:

-

To a stirred solution of 3-aminophenylboronic acid (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and pyridine (3:1 v/v) at 0 °C, add a solution of pyrrolidine-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), and saturated sodium bicarbonate solution (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Rationale for Experimental Choices:

-

Solvent: A mixture of DCM and pyridine is used. DCM is an excellent solvent for the reactants, while pyridine serves as both a solvent and the base required to neutralize the generated HCl.[8]

-

Temperature: The initial cooling to 0 °C is to control the exothermicity of the reaction between the sulfonyl chloride and the amine.

-

Base: Pyridine is a commonly used base for sulfonamide formation reactions. It is non-nucleophilic enough not to compete with the aniline for the sulfonyl chloride.[10]

-

Workup: The aqueous workup with dilute acid and base is crucial to remove unreacted starting materials and pyridine.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the meta-substituted pattern, signals corresponding to the pyrrolidine ring protons, and a broad singlet for the boronic acid hydroxyl protons. |

| ¹³C NMR | Signals for the aromatic carbons, including the carbon bearing the boron atom, and signals for the pyrrolidine carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₄BNO₄S, MW: 267.10 g/mol ).[11] |

| Melting Point | A sharp melting point range, indicative of high purity. |

Alternative Synthetic Routes

While the presented protocol is robust, alternative strategies for the synthesis of arylboronic acids and sulfonamides exist and may be advantageous under certain circumstances.

-

Palladium-Catalyzed Borylation: One could start with 3-bromo-N-(pyrrolidin-1-ylsulfonyl)aniline and introduce the boronic acid moiety via a palladium-catalyzed reaction with a boron source like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[12][13][14] This method is highly versatile and tolerates a wide range of functional groups.

-

Iridium-Catalyzed C-H Borylation: Direct borylation of the corresponding sulfonamide is also a possibility using an iridium catalyst. This approach is highly atom-economical but may suffer from regioselectivity issues.[15]

-

One-Pot Sulfonylation/Borylation: Advanced methodologies are being developed for one-pot syntheses, which can improve efficiency by reducing the number of isolation and purification steps.[9][16]

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in drug discovery. The outlined protocol, based on the sulfonylation of 3-aminophenylboronic acid, provides a reliable and straightforward method for its preparation. By understanding the underlying chemical principles and the rationale for the procedural choices, researchers can confidently synthesize this compound and utilize its potential in the development of novel therapeutics. The versatility of both the sulfonamide and boronic acid functionalities ensures that this and related compounds will continue to be of high interest to the scientific community.

References

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. cbijournal.com [cbijournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-(Pyrrolidin-1-Ylsulfonyl)Phenylboronic Acid | C10H14BNO4S | CID 44119834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 14. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS number and structure

An In-Depth Technical Guide to (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of this compound, a versatile building block in modern medicinal chemistry and organic synthesis. We will delve into its core attributes, including its CAS number and structure, and present its physicochemical properties in a clear, tabular format. The narrative explores a validated synthetic pathway, explaining the chemical principles that underpin the experimental choices. Furthermore, this document highlights the compound's critical role in drug discovery, particularly as a key reagent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A detailed, field-proven experimental protocol for a representative coupling reaction is provided to enable immediate application in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Introduction to a Key Synthetic Building Block

This compound is an organoboron compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, combining a phenylboronic acid moiety with a pyrrolidine sulfonamide group, makes it an invaluable intermediate for synthesizing complex organic molecules. Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, serving as crucial components in the formation of carbon-carbon and carbon-heteroatom bonds[1]. The presence of the electron-withdrawing sulfonamide group in this specific molecule can influence the electronic properties of the boronic acid, potentially enhancing its reactivity and affinity in certain biological contexts[2]. This guide aims to serve as a senior-level resource, consolidating critical data and practical methodologies for the effective use of this compound.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application. This section provides the definitive identification and key physicochemical data for this compound.

Chemical Structure

The molecular structure consists of a central benzene ring substituted with a boronic acid group (-B(OH)₂) and a pyrrolidin-1-ylsulfonyl group (-SO₂N(CH₂)₄).

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the essential properties of the title compound, compiled from authoritative databases.

| Property | Value | Source |

| CAS Number | 871329-61-2 | [3][4] |

| Molecular Formula | C₁₀H₁₄BNO₄S | [3][4][] |

| Molecular Weight | 255.10 g/mol | [3][] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC2)(O)O | [] |

| InChI Key | RCRUXZHMXFQVRF-UHFFFAOYSA-N | [] |

| Hydrogen Bond Donor Count | 2 | [] |

| Hydrogen Bond Acceptor Count | 5 | [] |

| Rotatable Bond Count | 3 | [] |

Synthesis and Mechanistic Insights

The synthesis of aryl boronic acids can be achieved through several established methods, most commonly involving a lithium-halogen exchange followed by quenching with a trialkyl borate, or through palladium-catalyzed borylation reactions[1].

Proposed Synthetic Workflow

A logical and efficient synthesis of this compound starts from commercially available 3-bromobenzenesulfonyl chloride. The workflow involves two primary transformations: sulfonamide formation and conversion of the aryl bromide to a boronic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Pyrrolidin-1-Ylsulfonyl)Phenylboronic Acid | C10H14BNO4S | CID 44119834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. doronscientific.com [doronscientific.com]

stability and storage conditions for sulfonylphenylboronic acids

An In-Depth Technical Guide: Stability and Storage of Sulfonylphenylboronic Acids for Pharmaceutical and Research Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Sulfonylphenylboronic acids are a pivotal class of organoboron compounds, indispensable as building blocks in modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecules via Suzuki-Miyaura cross-coupling reactions. Their utility, however, is intrinsically linked to their chemical stability. Degradation not only compromises reaction yields and product purity but can also introduce potentially genotoxic impurities, a significant concern in drug development.[1] This guide provides a comprehensive examination of the factors governing the stability of sulfonylphenylboronic acids, offering field-proven insights and detailed protocols for their optimal storage, handling, and analysis. We will explore the key degradation pathways—oxidation, dehydration, and protodeboronation—and elucidate the causal relationships between environmental conditions and compound integrity.

Introduction: The Double-Edged Sword of Reactivity

Boronic acids, and specifically their sulfonylphenyl derivatives, are celebrated for their versatile reactivity. The carbon-boron bond is the cornerstone of their utility in forming new carbon-carbon bonds.[2] However, this reactivity also renders them susceptible to various degradation pathways. Unlike many common reagents, boronic acids are not indefinitely stable on the shelf and require careful handling to preserve their integrity.[3][4][5]

The presence of the sulfonyl group (—SO₂—) introduces a strong electron-withdrawing effect, which significantly modulates the electronic properties of the phenylboronic acid moiety. This substitution lowers the pKa of the boronic acid, enhancing its Lewis acidity and influencing its reactivity and stability profile compared to unsubstituted phenylboronic acid.[6][7] Understanding these unique characteristics is paramount for any researcher aiming to achieve reproducible and reliable results in their synthetic endeavors.

Fundamental Degradation Pathways

The stability of a sulfonylphenylboronic acid is not a static property but a dynamic state influenced by multiple chemical processes. The three primary degradation pathways are oxidation, dehydration, and protodeboronation.

Oxidative Degradation

Oxidation represents a major and often irreversible degradation pathway for boronic acids.[8][9] The boron atom, with its vacant p-orbital, is susceptible to nucleophilic attack by reactive oxygen species (ROS).[9] This process, known as oxidative deboronation, ultimately cleaves the C–B bond, converting the valuable boronic acid into an inactive phenol and boric acid.[9]

Causality: The mechanism involves the formation of a boronate ester intermediate, followed by a 1,2-shift of the aryl group from the boron to the oxygen atom.[9] While the electron-withdrawing sulfonyl group can diminish electron density on the boron, making it more resistant to oxidation compared to electron-rich analogs, the risk remains significant, especially under ambient atmospheric conditions.[8][9] Studies on peptide boronic acids have confirmed that the primary degradation pathway is often oxidative in nature.[10]

Dehydration and Boroxine Formation

A hallmark of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2][11][12] This is a reversible equilibrium reaction.

Causality: This process does not cleave the C–B bond and is often inconsequential for many synthetic applications, such as the Suzuki-Miyaura coupling, where the boroxine can readily react.[11] However, it presents a significant challenge for analysis and quantification. The presence of both the monomeric acid and the trimeric anhydride complicates characterization by NMR and leads to inaccuracies in determining molar equivalents for a reaction.[11][12] Dry samples of boronic acids may be more prone to decomposition, and it has been suggested that boroxines could initiate autoxidation.[11]

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This pathway is highly dependent on the reaction conditions.

Causality: This process is often accelerated by heat, the presence of a base, or transition metal catalysts.[3] The stability against protodeboronation is highly pH-dependent, with studies showing that the process can be rapid under either strongly acidic or basic conditions.[1] For some arylboronic acids, the rate of protodeboronation is slowest around pH 5.[1] This degradation pathway is particularly problematic as it leads to a direct loss of the desired starting material, generating the corresponding des-boro arene as an impurity.

Caption: Key degradation pathways for sulfonylphenylboronic acids.

Critical Factors Influencing Stability & Recommended Protocols

Effective management of sulfonylphenylboronic acids requires strict control over their environmental conditions. The following section details the impact of these factors and provides actionable protocols.

Atmosphere and Humidity

-

Impact: Oxygen is the primary driver of oxidative degradation. Humidity is a double-edged sword; while boronic acids are hygroscopic[13], excessive moisture can promote caking and surface restructuring, whereas a completely dry state may accelerate autoxidation initiated by boroxines.[11][14][15]

-

Self-Validating Protocol: Storing the compound under an inert atmosphere is the most effective way to prevent oxidation. This creates an environment where the primary degradation pathway is physically inhibited.

-

Step 1: Place the sulfonylphenylboronic acid in a suitable vial (e.g., amber glass).

-

Step 2: Place the vial inside a larger container or desiccator containing a desiccant (e.g., silica gel) to control ambient moisture.[16]

-

Step 3: Purge the container or desiccator with a dry, inert gas such as argon or nitrogen for several minutes.

-

Step 4: Seal the container tightly to maintain the inert atmosphere.[11][13] For frequently accessed materials, a glove box is the ideal handling environment.

-

Temperature

-

Impact: Elevated temperatures provide the activation energy needed to accelerate all major degradation pathways, including protodeboronation and dehydration.[3][14]

-

Self-Validating Protocol: Refrigeration slows molecular motion and reduces the kinetic rate of degradation reactions.

-

Step 1: Ensure the container is tightly sealed and moisture-proof as described above. This is critical to prevent condensation upon removal from cold storage.

-

Step 2: Store the sealed container in a refrigerator at 2–8 °C.[13][17][18]

-

Step 3: Before use, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which would compromise its integrity.

-

Light (Photostability)

-

Impact: While some classes of boronic acids (e.g., nitro-substituted) are known to be light-sensitive[6], the specific photostability of sulfonylphenylboronic acids is less documented. However, as a best practice, exposure to UV light should be minimized as it can initiate radical-based degradation.

-

Self-Validating Protocol: Physical barriers are the most reliable method to prevent photodegradation.

-

Step 1: Always store sulfonylphenylboronic acids in opaque or amber glass containers to block UV and visible light.[16][19]

-

Step 2: Store these containers inside a cabinet or refrigerator to provide an additional layer of protection from ambient lab lighting.[16]

-

Step 3: For confirmatory studies, photostability testing should be conducted according to ICH Q1B guidelines, exposing the material to a controlled light source and comparing it to a dark control.[20]

-

| Parameter | Risk Factor | Recommended Storage Condition | Scientific Rationale |

| Atmosphere | Oxygen | Inert Gas (Argon, Nitrogen)[11][13] | Prevents oxidative deboronation by removing the primary oxidizing agent. |

| Humidity | Excess Moisture | Dry Environment / Desiccator[16][17] | Prevents caking and minimizes water-mediated degradation pathways. |

| Temperature | Heat (>25 °C) | Refrigerated (2–8 °C)[13][17] | Reduces the kinetic rate of all degradation reactions. |

| Light | UV / Visible | Dark (Amber Vials, Cabinets)[16][19] | Prevents initiation of photochemical degradation. |

Table 1: Summary of Optimal Storage Conditions for Sulfonylphenylboronic Acids.

Advanced Stability Strategies: The Role of Protecting Groups

For particularly unstable boronic acids or for applications requiring long-term storage and precise stoichiometry, conversion to a more stable derivative is a highly effective strategy. Boronate esters, formed by reacting the boronic acid with a diol, offer significantly enhanced stability.

-

Pinacol Esters: These are common derivatives that are generally stable enough for column chromatography but can still be prone to hydrolysis.[4][5]

-

N-methyliminodiacetic acid (MIDA) Boronates: These are a class of exceptionally stable, crystalline solids. They are benchtop-stable indefinitely, compatible with chromatography, and unreactive under many standard conditions, yet can be easily deprotected using mild aqueous base to release the free boronic acid in situ.[3] This "slow-release" mechanism is ideal for reactions involving unstable boronic acids.[3]

Analytical Workflow for Stability Assessment

A self-validating stability program relies on robust analytical methods to monitor the purity and integrity of the sulfonylphenylboronic acid over time.

Causality: The primary analytical challenge is the potential for on-column hydrolysis of the boronic acid or its esters during analysis.[21][22] The chosen method must be designed to minimize this degradation to provide an accurate purity profile.

Protocol: HPLC-UV/MS Purity Analysis

-

Sample Preparation (Critical Step):

-

Dissolve the sulfonylphenylboronic acid sample in a non-aqueous, aprotic solvent like acetonitrile immediately before analysis to prevent hydrolysis in the sample vial.[21]

-

-

Chromatographic System:

-

Use a reversed-phase HPLC or UPLC system with UV and Mass Spectrometric (MS) detection.[23] MS is crucial for identifying degradation products.

-

-

Column:

-

A C18 column is generally suitable.[23]

-

-

Mobile Phase:

-

Analysis:

-

Inject the sample and monitor for the appearance of degradation products, such as the corresponding phenol or des-boro arene, by comparing the chromatogram and mass spectra to reference standards.

-

Quantify purity based on the relative peak area of the parent compound.

-

Caption: Experimental workflow for a long-term stability study.

Conclusion

The chemical integrity of sulfonylphenylboronic acids is not a given; it is the result of deliberate and scientifically grounded storage and handling practices. By understanding the fundamental degradation pathways of oxidation, dehydration, and protodeboronation, researchers can implement effective control strategies. The core principles of maintaining an inert, cold, dark, and dry environment are paramount. For enhanced stability, conversion to robust derivatives like MIDA boronates offers a reliable solution. A rigorous analytical monitoring program serves as the ultimate validation, ensuring that these powerful synthetic building blocks perform with the purity, reliability, and safety required in modern research and drug development.

References

- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. borax.com [borax.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]

- 17. apolloscientific.co.uk [apolloscientific.co.uk]

- 18. gmpplastic.com [gmpplastic.com]

- 19. csuohio.edu [csuohio.edu]

- 20. ema.europa.eu [ema.europa.eu]

- 21. researchgate.net [researchgate.net]

- 22. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the pKa Determination of Arylboronic Acids with Electron-Withdrawing Groups

<

Introduction

Arylboronic acids are a cornerstone of modern organic chemistry, celebrated for their versatility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their unique electronic properties have positioned them as critical components in medicinal chemistry, chemical sensing, and materials science.[2][3] A fundamental parameter governing the behavior and application of these molecules is their acidity, quantified by the pKa value.

Unlike typical Brønsted acids that donate a proton, arylboronic acids act as Lewis acids. In aqueous solution, they accept a hydroxide ion to form a tetrahedral boronate anion, releasing a proton into the medium in the process.[2][4] This equilibrium is critically influenced by the electronic nature of substituents on the aryl ring. For researchers and drug development professionals, a precise understanding of the pKa is paramount, as it dictates aqueous solubility, stability against protodeboronation, and the kinetics of crucial reactions like the Suzuki-Miyaura coupling.[2][5]

This guide provides an in-depth exploration of the theoretical and practical aspects of pKa determination for arylboronic acids, with a particular focus on those bearing electron-withdrawing groups (EWGs). These substituents significantly modulate the Lewis acidity of the boron center, and a comprehensive grasp of these effects is essential for the rational design of novel catalysts, sensors, and therapeutic agents.

The Influence of Electron-Withdrawing Groups on Arylboronic Acid pKa

The acidity of an arylboronic acid is a direct reflection of the electrophilicity of its boron atom. Electron-withdrawing groups appended to the aryl ring enhance this electrophilicity, thereby facilitating the acceptance of a hydroxide ion and lowering the pKa.[6] This is a consequence of the inductive and resonance effects exerted by the substituent, which stabilize the resulting negative charge on the tetrahedral boronate anion.[7]

For instance, the introduction of a nitro group, a potent EWG, at the para-position of phenylboronic acid (pKa ≈ 8.8) dramatically increases its acidity.[8] Similarly, fluorine-containing substituents such as -F, -CF₃, and -OCF₃ are known to significantly increase the acidity of phenylboronic acids.[7] The magnitude of this effect is dependent on both the nature of the EWG and its position (ortho, meta, or para) on the aryl ring.[7]

A key principle in understanding these substituent effects is the Hammett equation, which provides a quantitative correlation between the electronic properties of substituents and the reactivity of aromatic compounds. For meta- and para-substituted phenylboronic acids, a good correlation is observed between their pKa values and the corresponding Hammett substituent constants (σ).[9][10] However, ortho-substituted derivatives often deviate from this correlation due to steric effects that can hinder the formation of the tetrahedral boronate anion.[7][9]

Visualizing the Equilibrium

The fundamental equilibrium governing the acidity of arylboronic acids in aqueous solution is depicted below. The Lewis acidic trigonal planar arylboronic acid (ArB(OH)₂) is in equilibrium with the tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][11]

Caption: Equilibrium of an arylboronic acid with hydroxide ion.

Methodologies for pKa Determination

A variety of experimental and computational techniques can be employed for the accurate determination of arylboronic acid pKa values. The choice of method often depends on the specific properties of the compound, such as its solubility and the presence of a chromophore, as well as the desired level of precision.

Experimental Approaches

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[12] It involves the gradual addition of a standardized acid or base to a solution of the arylboronic acid while monitoring the pH with an electrode.[13][14] The pKa is determined from the inflection point of the resulting titration curve.[12]

Key Advantages:

-

High precision and accuracy.[12]

-

Direct measurement of the thermodynamic equilibrium.

Causality Behind Experimental Choices:

-

The use of a constant ionic strength background electrolyte (e.g., 0.15 M KCl) is crucial to maintain a consistent activity coefficient for the ions in solution throughout the titration.[13]

-

Purging the solution with an inert gas like nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence point, especially for pKa values in the neutral to basic range.[14]

Spectrophotometric Methods

UV-Vis spectrophotometry is a sensitive technique suitable for compounds that possess a chromophore in proximity to the boronic acid moiety.[12][15] The method relies on the difference in the UV-Vis absorption spectra between the trigonal acid and the tetrahedral boronate.[16] By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.[17]

Key Advantages:

-

High sensitivity, requiring smaller sample quantities.[12]

-

Applicable to sparingly soluble compounds.[9]

Causality Behind Experimental Choices:

-

The selection of an analytical wavelength where the difference in molar absorptivity between the acidic and basic forms is maximal enhances the sensitivity and accuracy of the measurement.

-

The use of a series of buffers with known pH values allows for the precise correlation of absorbance changes with the protonation state of the arylboronic acid.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹¹B, or ¹⁹F NMR, can be a powerful tool for pKa determination.[18][19] The chemical shifts of nuclei near the boronic acid group are often sensitive to the change in hybridization and charge upon conversion to the boronate anion.[18][20] By monitoring these chemical shift changes as a function of pH, a sigmoidal titration curve can be generated, from which the pKa can be extracted.[19][21]

Key Advantages:

-

Provides site-specific information about protonation.[19]

-

Can be used for complex mixtures, as signals from different species can often be resolved.

Causality Behind Experimental Choices:

-

¹¹B NMR is particularly informative as it directly probes the boron center, showing a distinct upfield shift upon the transition from the sp²-hybridized boronic acid to the sp³-hybridized boronate.[18]

-

The use of a constant temperature is critical, as chemical shifts can be temperature-dependent.

In Silico Approaches

Computational methods, particularly those based on Density Functional Theory (DFT), have emerged as valuable tools for predicting the pKa of arylboronic acids.[2][22][23] These methods calculate the free energy change of the ionization reaction in a simulated aqueous environment.[22] While powerful, accurate pKa prediction for arylboronic acids requires careful consideration of multiple low-energy conformations of both the acid and its conjugate base.[2]

Key Advantages:

-

Enables the prediction of pKa for compounds that have not yet been synthesized.[23]

-

Provides insights into the electronic and structural factors influencing acidity.

Causality Behind Methodological Choices:

-

The choice of a suitable solvent model is critical for accurately capturing the solvation energies of the charged and neutral species.[2][22]

-

Accounting for various conformers is necessary because the rotational flexibility of the hydroxyl groups and substituents can significantly impact the calculated free energies.[2]

Workflow for pKa Determination

Caption: General workflow for experimental pKa determination.

Quantitative Data for Selected Arylboronic Acids

The table below summarizes the experimentally determined pKa values for phenylboronic acid and several derivatives bearing electron-withdrawing groups. This data illustrates the significant impact of substituents on acidity.

| Arylboronic Acid | Substituent | Position | pKa |

| Phenylboronic acid | -H | - | 8.86[7] |

| 4-Fluorophenylboronic acid | -F | para | 8.77[7] |

| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | para | 7.86[9] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | -CF₃ | meta, meta | 6.50 (Calculated)[2] |

| 4-Nitrophenylboronic acid | -NO₂ | para | 7.23[8] |

| 2,3,4,6-Tetrafluorophenylboronic acid | -F | ortho, meta, para | 6.17[7] |

Detailed Experimental Protocols

Protocol 1: pKa Determination by Potentiometric Titration

This protocol outlines a self-validating system for the accurate determination of pKa values.

1. Instrument Calibration and Solution Preparation:

- Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[13]

- Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

- Prepare a 0.1 M HCl solution.

- Prepare a 0.15 M KCl solution to maintain constant ionic strength.[13]

- Accurately prepare a ~1 mM solution of the arylboronic acid in deionized water or a suitable co-solvent if solubility is low.[13]

2. Titration Procedure:

- Pipette a known volume (e.g., 20 mL) of the arylboronic acid solution into a titration vessel.[13]

- Add the required volume of 0.15 M KCl to maintain ionic strength.

- If necessary, acidify the solution to a starting pH of ~2 with 0.1 M HCl.[13]

- Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

- Purge the solution with nitrogen for 5-10 minutes before and during the titration to eliminate dissolved CO₂.[14]

- Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition, allowing the reading to stabilize.

- Continue the titration until the pH reaches ~12.[13]

3. Data Analysis:

- Plot the measured pH versus the volume of NaOH added.

- Determine the equivalence point(s) by identifying the inflection point(s) of the titration curve, often by calculating the first or second derivative of the curve.

- The pH at half the volume of the equivalence point corresponds to the pKa of the arylboronic acid.

- Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This protocol is designed for arylboronic acids with a suitable chromophore.

1. Preparation of Solutions:

- Prepare a stock solution of the arylboronic acid (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO).

- Prepare a series of aqueous buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

- Ensure the ionic strength of all buffer solutions is constant.

2. Spectroscopic Measurement:

- Determine the full UV-Vis spectrum of the arylboronic acid in a highly acidic (pH << pKa) and a highly basic (pH >> pKa) buffer to identify the wavelength of maximum absorbance difference (λ_max_diff).

- Prepare a series of samples by adding a small, constant aliquot of the arylboronic acid stock solution to a fixed volume of each buffer solution, ensuring the final concentration is appropriate for absorbance measurements (typically in the 10-100 µM range).

- Measure the absorbance of each sample at λ_max_diff.

3. Data Analysis:

- Plot the measured absorbance versus the pH of the buffer solutions.

- Fit the resulting sigmoidal curve to the following equation, derived from the Henderson-Hasselbalch relationship: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

- The pKa is determined from the non-linear regression analysis.

- Repeat the experiment to ensure the results are reproducible.

Conclusion

The pKa of an arylboronic acid is a critical parameter that profoundly influences its chemical and biological properties. The presence of electron-withdrawing groups significantly enhances the Lewis acidity of the boron center, leading to lower pKa values. This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and practical considerations for the accurate determination of pKa for this important class of compounds. For researchers in synthetic chemistry, medicinal chemistry, and materials science, a thorough understanding and precise measurement of the pKa are indispensable for the rational design and successful application of novel arylboronic acid-based systems.

References

- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. aablocks.com [aablocks.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. questjournals.org [questjournals.org]

- 16. benchchem.com [benchchem.com]

- 17. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. routledge.com [routledge.com]

An In-Depth Technical Guide to (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a specialized building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating a phenylboronic acid moiety, a sulfonamide linker, and a pyrrolidine ring, offers a compelling combination of features for the development of novel therapeutics. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the construction of complex biaryl structures. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the molecule's binding affinity to biological targets, while the pyrrolidine ring can enhance solubility and metabolic stability. This guide provides a comprehensive overview of the commercial availability, synthesis, and practical applications of this valuable reagent.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 871329-61-2[1] |

| Molecular Formula | C10H14BNO4S |

| Molecular Weight | 255.10 g/mol [1] |

| IUPAC Name | This compound |

This reagent is commercially available from several fine chemical suppliers, ensuring its accessibility for research and development purposes. The table below lists some of the key suppliers. It is advisable to contact the suppliers directly for the most current information on purity, stock availability, and pricing.

| Supplier | Website |

| Alfa Chemistry | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A representative synthetic route is detailed below, based on established chemical transformations. The overall synthesis can be visualized as a two-step process starting from commercially available 3-bromobenzenesulfonyl chloride.

References

An In-depth Technical Guide to (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: Synthesis, Characterization, and Application

Introduction: Bridging Medicinal Chemistry and Synthetic Utility

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid stands as a molecule of significant interest at the crossroads of synthetic and medicinal chemistry. Its structure marries two key pharmacophores: the pyrrolidine ring, a saturated nitrogen heterocycle prevalent in numerous FDA-approved drugs, and the arylboronic acid moiety, an indispensable tool for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1][2][3] This unique combination makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications, particularly in the fields of oncology, diabetes, and inflammation research.[4]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthetic protocol, analytical characterization methods, and a practical application in palladium-catalyzed cross-coupling. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both technical accuracy and practical applicability for researchers in drug development and organic synthesis.

Core Molecular Properties

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BNO₄S | --INVALID-LINK-- |

| Molecular Weight | 255.10 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | --INVALID-LINK-- |

| Synonyms | 3-(pyrrolidinylsulfonyl)phenylboronic acid, [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | --INVALID-LINK-- |

Synthesis Protocol: A Representative Pathway

While various synthetic routes can be envisioned, the following two-step protocol represents a logical and experimentally sound approach for the preparation of this compound from commercially available starting materials. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-((3-bromophenyl)sulfonyl)pyrrolidine

Rationale: This step involves the formation of a stable sulfonamide bond. 3-Bromobenzenesulfonyl chloride is a suitable starting material as the bromine atom serves as a handle for the subsequent borylation step. Pyrrolidine is the nucleophile, and an excess of a non-nucleophilic base like triethylamine is used to quench the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent inert solvent for this type of reaction.

Protocol:

-

To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of pyrrolidine (1.2 eq) in DCM (2 mL/mmol) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield 1-((3-bromophenyl)sulfonyl)pyrrolidine.

Step 2: Synthesis of this compound

Rationale: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts the aryl bromide into a boronic ester.[5] Bis(pinacolato)diboron is a stable and easy-to-handle source of boron. A palladium catalyst, such as Pd(dppf)Cl₂, is highly effective for this transformation, and a base like potassium acetate (KOAc) is required for the catalytic cycle. Dioxane is a common high-boiling solvent for this reaction. The resulting pinacol ester is then hydrolyzed during the aqueous workup to yield the final boronic acid.

Protocol:

-

In a flask, combine 1-((3-bromophenyl)sulfonyl)pyrrolidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (10 mL/mmol) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude pinacol ester is then subjected to an aqueous acidic workup (e.g., with 1M HCl) to hydrolyze the ester, followed by extraction with an organic solvent.

-

The final product can be purified by recrystallization or chromatography to yield this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrrolidine, and boronic acid protons.

-

Aromatic Protons (δ 7.5-8.2 ppm): The four protons on the phenyl ring will appear as a complex multiplet in this region. Protons ortho to the electron-withdrawing sulfonyl and boronic acid groups will be shifted downfield.[6][7][8]

-

Pyrrolidine Protons (δ 3.1-3.3 ppm and δ 1.7-1.9 ppm): The four protons alpha to the nitrogen will appear as a triplet around 3.1-3.3 ppm, while the four beta protons will appear as a multiplet around 1.7-1.9 ppm.[9][10]

-

Boronic Acid Protons (δ 8.0-8.5 ppm): The two hydroxyl protons of the boronic acid group will appear as a broad singlet, which is exchangeable with D₂O.[11]

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will provide further structural confirmation.

-

Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom will be broad and may be difficult to observe.

-

Pyrrolidine Carbons (δ 47-48 ppm and δ 24-25 ppm): The two carbons alpha to the nitrogen will appear around 47-48 ppm, and the two beta carbons will be found around 24-25 ppm.[12][13][14]

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing this compound. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxines.[15][16][17]

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z 256.08.

-

Expected Fragmentation: Common fragmentation pathways would involve the loss of water (-18 Da) from the boronic acid moiety and cleavage of the sulfonyl-nitrogen bond.[18][19]

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura reaction to form biaryl structures.[4][20] The following is a general protocol for such a coupling.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), and a base such as potassium carbonate (2.0 eq).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. When handling this compound and its precursors, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

-

Ventilation: Handle sulfonyl chlorides and boronic acids in a well-ventilated fume hood to avoid inhalation of dust or vapors.[23]

-

Handling Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and react with moisture. Handle with care and avoid contact with skin and eyes.[24]

-

Handling Boronic Acids: While generally less hazardous, boronic acids can be irritants. Avoid creating dust.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery and materials science. Its synthesis, while requiring careful execution, is based on well-established and reliable chemical transformations. A thorough understanding of its properties, a robust analytical characterization, and the application of optimized reaction protocols, such as the Suzuki-Miyaura coupling, will enable researchers to fully leverage the potential of this important chemical entity.

References

- 1. enamine.net [enamine.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. uab.edu [uab.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. iigtchem.com [iigtchem.com]

- 22. questron.ca [questron.ca]

- 23. capitalresin.com [capitalresin.com]

- 24. download.basf.com [download.basf.com]

Methodological & Application

Application Notes and Protocols for (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has emerged as a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structural features, combining a boronic acid moiety with an electron-withdrawing pyrrolidinylsulfonyl group, impart distinct reactivity and properties that are highly advantageous in cross-coupling reactions. This document provides a comprehensive guide to the application of this compound, with a primary focus on its utilization in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and key considerations for successful synthesis are presented to enable researchers to effectively incorporate this building block into their synthetic strategies.

Introduction: Structural Features and Synthetic Utility

This compound is a bifunctional organic compound characterized by the presence of a boronic acid group (-B(OH)₂) and a pyrrolidin-1-ylsulfonyl substituent on a phenyl ring. The strategic placement of the electron-withdrawing sulfonamide group at the meta-position to the boronic acid significantly influences the electronic properties of the molecule. This electronic effect modulates the reactivity of the boronic acid in cross-coupling reactions, often leading to predictable and high-yielding transformations.

The pyrrolidine moiety can also play a role in modulating the physicochemical properties, such as solubility, of the final products, which is a critical consideration in drug discovery and development. The inherent stability and handling advantages of boronic acids, coupled with the functional diversity introduced by the sulfonamide group, make this reagent a powerful tool for the synthesis of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A common synthetic route involves a multi-step sequence starting from a readily available substituted aniline.

Figure 1: Plausible synthetic routes to this compound.

Explanatory Note on Synthetic Routes: Route A illustrates a pathway starting from 3-aminobenzenesulfonamide, involving protection of the aniline, sulfonylation with a pyrrolidine source, deprotection, and a final conversion to the boronic acid. Route B presents an alternative starting from 3-bromoaniline, where the aniline is protected, followed by sulfonylation, and a subsequent lithium-halogen exchange and borylation sequence. The choice of route often depends on the availability and cost of starting materials and the desired scale of the synthesis.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. This compound is an excellent coupling partner in these reactions, readily reacting with a wide range of aryl and heteroaryl halides and triflates.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on the Role of the Sulfonamide Group: The electron-withdrawing nature of the pyrrolidin-1-ylsulfonyl group can influence the transmetalation step. While strong electron-withdrawing groups can sometimes slow down this step, the overall electronic properties of this compound are generally well-suited for efficient coupling. The choice of a suitable base is crucial to facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂)

-

Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (1–5 mol%). If a separate ligand is used, it should be added at this stage. Add the degassed solvent to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl boronic acids with various aryl halides, which can be adapted for this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | >95 | General Conditions |

| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | ~90 | |

| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME | 85 | 16 | >90 | |

| 4 | 3-Bromobenzonitrile | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | >95 | General Conditions |

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Trustworthiness: Self-Validating Systems in Protocol Design

A robust experimental protocol should include self-validating checks to ensure the reliability of the results.

-

Control Reactions:

-

No Catalyst Control: Running the reaction without the palladium catalyst should result in no product formation, confirming the catalytic nature of the transformation.

-

No Base Control: The absence of a base should significantly hinder or prevent the reaction, highlighting its crucial role in activating

-

Application Note & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, researchers frequently encounter significant challenges when one of the coupling partners is an electron-deficient boronic acid. These substrates, while crucial for accessing a wide range of pharmaceutically relevant motifs, introduce specific mechanistic hurdles that can lead to low yields, slow reactions, or complete failure.

The primary difficulties arise from two main factors:

-

Slow Transmetalation: The rate-limiting step for couplings involving electron-deficient boronates is often transmetalation.[3][4] The reduced nucleophilicity of the electron-poor aryl group on the boron atom slows its transfer to the palladium center.[5]

-

Protodeboronation: Electron-deficient boronic acids are particularly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.[4][6][7]

This guide provides a comprehensive overview of the mechanistic considerations, catalyst selection, and reaction optimization strategies required to successfully couple these challenging substrates. We will detail field-proven protocols and troubleshooting techniques to empower researchers to reliably synthesize their target molecules.

The Catalytic Cycle: Pinpointing the Bottleneck

Understanding the standard Suzuki-Miyaura catalytic cycle is key to diagnosing and solving issues with electron-deficient partners. The process involves three main stages: oxidative addition, transmetalation, and reductive elimination.

As illustrated in Figure 1, the transmetalation step is the critical bottleneck. To achieve high yields, the catalytic system and reaction conditions must be tailored to accelerate this specific step while suppressing competing decomposition pathways.

Core Strategy 1: Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the supporting phosphine ligand is the most critical factor for success. For electron-deficient boronic acids, the goal is to use a ligand that enhances the reactivity of the palladium center.

Bulky, Electron-Rich Ligands: Bulky, electron-rich phosphine ligands are essential.[8] These ligands promote the formation of a highly active, monoligated L-Pd(0) species, which is crucial for efficient catalysis.[9][10]

-

Rationale: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the initial oxidative addition step.[11] Furthermore, their steric bulk promotes the final reductive elimination step to release the product and regenerate the active catalyst.[8]

-

Recommended Ligands: The Buchwald biarylphosphine ligands are the gold standard for this type of transformation. Ligands such as XPhos , SPhos , and RuPhos have consistently demonstrated high efficacy for coupling challenging substrates.[8]

Modern Palladium Precatalysts: To ensure the efficient and reproducible generation of the active Pd(0) catalyst, the use of modern palladium precatalysts is strongly recommended. These are air- and moisture-stable Pd(II) complexes that rapidly form the active L-Pd(0) species under the reaction conditions.[3]

-

Rationale: Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can have variable activity and require an in situ reduction step that can be inconsistent. Precatalysts provide a well-defined palladium-to-ligand ratio and a reliable activation mechanism.

-

Recommended Precatalysts: The Buchwald G3 and G4 palladacycles (e.g., XPhos Pd G3) are designed for rapid, low-temperature activation and are highly effective for difficult couplings.[8][12] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are also excellent choices, particularly for heteroaryl chlorides.[13]

Core Strategy 2: Optimizing Reaction Parameters

Beyond the catalyst system, careful selection of the base and solvent is required to create an environment that favors transmetalation over protodeboronation.

Base Selection: A strong base is often necessary to activate the boronic acid, forming the more nucleophilic boronate species required for transmetalation.

-

Rationale: For electron-deficient systems, a stronger base is needed to facilitate the challenging transmetalation.[8] However, aqueous bases can accelerate protodeboronation. Therefore, strong, non-nucleophilic bases in anhydrous or low-water conditions are preferred.

-

Recommended Bases:

-

Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, providing sufficient basicity while minimizing side reactions.[6][14]

-

Cesium Carbonate (Cs₂CO₃): A very strong base that is often effective when others fail.[6][8]

-

Potassium Fluoride (KF): A milder base that can be effective, particularly for stabilizing boronic acids by forming the corresponding trifluoroborate salt in situ.[6]

-

Solvent System: Aprotic solvents are generally preferred to minimize the risk of protodeboronation.

-

Rationale: Protic solvents like water or alcohols can serve as a proton source, leading to the decomposition of the boronic acid.[6] While a small amount of water can sometimes be beneficial by helping to solubilize the base, it should be used judiciously.[15]

-

Recommended Solvents: Anhydrous Dioxane , Toluene , Tetrahydrofuran (THF) , or CPME (Cyclopentyl methyl ether) are excellent choices. Solvent systems like Dioxane/H₂O (e.g., 10:1 ratio) can be effective but should be tested carefully.[8][14]

Table 1: Recommended Starting Conditions for Challenging Couplings

| Parameter | Recommendation | Rationale |

| Catalyst | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst, rapid activation, proven efficacy.[8][12] |

| Ligand | XPhos, SPhos | Bulky, electron-rich ligand to accelerate key catalytic steps.[8] |

| Base | K₃PO₄ (2.0-3.0 equiv) | Strong, effective base that minimizes aqueous side reactions.[6] |

| Solvent | Anhydrous Dioxane or Toluene | Aprotic solvent to suppress protodeboronation.[8] |

| Temperature | 80–110 °C | Higher temperatures are often needed to overcome the activation barrier.[8] |

Core Strategy 3: Stabilizing the Boronic Acid

For particularly unstable electron-deficient boronic acids, converting them to a more robust derivative prior to coupling is a highly effective strategy.[6]

-

Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are less prone to decomposition.[6][7] They are easily prepared and handled.

-

MIDA Boronates: These are highly stable, crystalline solids that are exceptionally resistant to harsh conditions, including chromatography.[6] They slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.

-

Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are another class of highly stable and crystalline reagents that serve as excellent surrogates for boronic acids.[11][13]

Detailed Experimental Protocol

This section provides a general, step-by-step protocol for a Suzuki-Miyaura coupling using an electron-deficient boronic acid with an aryl chloride.

Protocol: Coupling of 4-Chlorobenzonitrile with 3,5-Bis(trifluoromethyl)phenylboronic Acid

Materials:

-

Aryl Halide: 4-Chlorobenzonitrile (1.0 equiv)

-

Boronic Acid: 3,5-Bis(trifluoromethyl)phenylboronic acid (1.3 equiv)

-

Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

-

Base: Finely powdered K₃PO₄ (3.0 equiv)

-

Solvent: Anhydrous Dioxane (to a concentration of ~0.2 M)

Procedure:

-

Vessel Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4-chlorobenzonitrile (e.g., 137.6 mg, 1.0 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (e.g., 335 mg, 1.3 mmol), and finely powdered K₃PO₄ (e.g., 637 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas three times.[8]

-

Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst (e.g., 17 mg, 0.02 mmol).

-

Solvent Addition: Add degassed, anhydrous dioxane (5 mL) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the limiting aryl halide.

-

Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |